molecular formula C3H2Br2N2 B1585270 3,4-Dibromo-1H-pyrazole CAS No. 5932-18-3

3,4-Dibromo-1H-pyrazole

Cat. No.: B1585270
CAS No.: 5932-18-3
M. Wt: 225.87 g/mol
InChI Key: DFUAIALZXKLUQU-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazole is a heterocyclic organic compound with the molecular formula C3H2Br2N2. It is a derivative of pyrazole, characterized by the presence of two bromine atoms attached to the 3rd and 4th positions of the pyrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromo-1H-pyrazole can be synthesized through several methods. One common approach involves the bromination of 1H-pyrazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out in a suitable solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3rd and 4th positions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, is becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.

    Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Cyclization Reactions: Catalysts like palladium or copper are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

3,4-Dibromo-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1H-pyrazole involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of inhibitors for enzymes and receptors, where the compound can block the active sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1H-pyrazole
  • 3,4-Dichloro-1H-pyrazole
  • 3,4-Diiodo-1H-pyrazole

Uniqueness

3,4-Dibromo-1H-pyrazole is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable building block in synthetic chemistry. Compared to its analogs, the dibromo derivative offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

4,5-dibromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUAIALZXKLUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208056
Record name Pyrazole, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-18-3
Record name Pyrazole, 3,4-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromopyrazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222393
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazole, 3,4-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIBROMO-1H-PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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